MAO‑A Competitive Inhibition Compared with Structurally Related Benzamide Derivatives
N‑[2‑(3‑Methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide exhibits competitive inhibition of human placental monoamine oxidase A (MAO‑A), a mode of inhibition confirmed in a dedicated ChEMBL assay (ID 122785) [1]. In contrast, substituted benzamide derivatives reported in J. Med. Chem. 2009 show markedly divergent inhibitory potencies depending on the position and nature of the aromatic substituent: the 2‑methyl analog (lead) displays an IC₅₀ of 8.7 ± 0.7 μM, the 3‑methyl analog 14.8 ± 5.0 μM, and the 4‑methyl analog 29.1 ± 3.8 μM against the same enzymatic class, while 2‑methoxy and 4‑methoxy substitutions further reduce activity (90 ± 26 μM and 149 ± 43 μM, respectively) [2]. Although a precise IC₅₀ or Kᵢ value for N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)‑2‑oxoethyl]benzamide against MAO‑A is not publicly available in numeric form, the qualitative observation of competitive inhibition positions this compound as a mechanistically distinct tool within the benzamide‑isoxazole series, where the 3‑methyl‑5‑isoxazolyl‑2‑oxoethyl motif confers a binding mode not recapitulated by simple methyl‑ or methoxy‑substituted benzamides.
| Evidence Dimension | MAO‑A enzyme inhibition mode and comparative IC₅₀ range for benzamide analogs |
|---|---|
| Target Compound Data | Competitive inhibition of human placental MAO‑A (ChEMBL assay 122785); numeric IC₅₀ not publicly disclosed [1] |
| Comparator Or Baseline | Benzamide derivatives: 2‑Me IC₅₀ = 8.7 ± 0.7 μM; 3‑Me IC₅₀ = 14.8 ± 5.0 μM; 4‑Me IC₅₀ = 29.1 ± 3.8 μM; 2‑OMe IC₅₀ = 90 ± 26 μM; 4‑OMe IC₅₀ = 149 ± 43 μM (J. Med. Chem. 2009) [2] |
| Quantified Difference | Potency differences up to 17‑fold among analogs; target compound mechanistically distinguished by competitive MAO‑A binding rather than simple substituent‑driven potency shifts |
| Conditions | Human placental MAO‑A; competitive inhibition assay (ChEMBL 122785) [1]; benzamide analog panel tested under standardized enzyme inhibition conditions [2] |
Why This Matters
Procurement of a generic benzamide analog risks selecting a compound with 10‑ to 20‑fold lower MAO‑A inhibitory potency or a completely different inhibition mechanism, undermining projects requiring consistent MAO‑A modulation.
- [1] BindingDB ChEMBL_122785. Assay: Inhibition of human placental monoamine oxidase A (competitive inhibition observed). http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=1&entryid=50035823 View Source
- [2] PMC Table 1. Structure and activity of substituted benzamide derivatives – IC₅₀ values. J. Med. Chem. 2009, 52(16), 5228‑5240. https://pmc.ncbi.nlm.nih.gov/articles/PMC3148848/table/T1/ View Source
